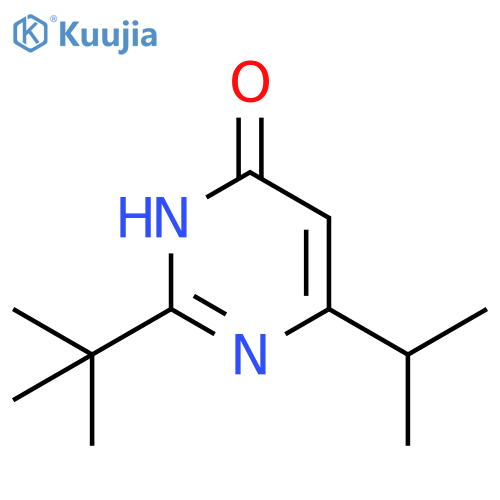

Cas no 1153296-66-2 (2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one)

1153296-66-2 structure

商品名:2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

- 4(3H)-Pyrimidinone, 2-(1,1-dimethylethyl)-6-(1-methylethyl)-

-

- インチ: 1S/C11H18N2O/c1-7(2)8-6-9(14)13-10(12-8)11(3,4)5/h6-7H,1-5H3,(H,12,13,14)

- InChIKey: SHAUXULMHMNNNU-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)(C)C)=NC(C(C)C)=CC(=O)N1

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-152324-0.1g |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95.0% | 0.1g |

$144.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22372-1G |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95% | 1g |

¥ 2,455.00 | 2023-04-03 | |

| TRC | B490573-10mg |

2-tert-Butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-152324-0.25g |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95.0% | 0.25g |

$206.0 | 2025-02-20 | |

| Enamine | EN300-152324-2500mg |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95.0% | 2500mg |

$1008.0 | 2023-09-26 | |

| Aaron | AR01AFV3-50mg |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95% | 50mg |

$159.00 | 2025-02-09 | |

| A2B Chem LLC | AV65635-1g |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95% | 1g |

$575.00 | 2024-04-20 | |

| Enamine | EN300-152324-50mg |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95.0% | 50mg |

$97.0 | 2023-09-26 | |

| Aaron | AR01AFV3-2.5g |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95% | 2.5g |

$1411.00 | 2023-12-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22372-500mg |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one |

1153296-66-2 | 95% | 500mg |

¥1637.0 | 2024-04-25 |

2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

3. Water

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

1153296-66-2 (2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one) 関連製品

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1153296-66-2)2-tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

清らかである:99%

はかる:1g

価格 ($):329.0